molecular formula C21H22N4O B2692747 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034346-79-5

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2692747
CAS No.: 2034346-79-5
M. Wt: 346.434
InChI Key: NNGMFQQFOMOMEW-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety

Mechanism of Action

Target of Action

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one, also known as 3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one, primarily targets the carbonic anhydrase-II enzyme. This enzyme plays a crucial role in regulating pH and ion balance by catalyzing the reversible hydration of carbon dioxide. Inhibiting carbonic anhydrase-II can disrupt these processes, making it a valuable target for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer .

Mode of Action

This compound interacts with the active site of the carbonic anhydrase-II enzyme. The compound binds to the zinc ion present in the enzyme’s active site, inhibiting its catalytic activity. This binding prevents the enzyme from converting carbon dioxide to bicarbonate and protons, thereby disrupting the enzyme’s normal function .

Biochemical Pathways

The inhibition of carbonic anhydrase-II by this compound affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system, leading to altered pH levels in tissues. This can affect various physiological processes, including respiration, ion transport, and metabolic pathways. The compound’s action can lead to decreased intraocular pressure in glaucoma patients and reduced seizure activity in epilepsy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed widely in body tissues. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the compound’s binding affinity to carbonic anhydrase-II, while temperature changes can impact its stability and degradation rate. Additionally, the presence of competing ions or molecules can influence its inhibitory activity .

: Frontiers in Chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved via a “click” reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling with Diphenylpropanone: The final step involves coupling the triazole-pyrrolidine intermediate with diphenylpropanone under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the triazole or pyrrolidine rings.

    Reduction: Reduced forms of the compound, potentially altering the triazole or pyrrolidine rings.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various studies related to:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated activity against breast cancer cells with low toxicity towards normal cells .
CompoundCell Line TestedIC50 (µg/mL)
1MDA-MB23142.5
2HCT11664.3
3Mia-PaCa268.4
  • Antimicrobial Properties : The triazole and pyrrolidine moieties are known for their antimicrobial activities, making this compound a candidate for further exploration in treating bacterial and fungal infections .

Neuropharmacology

Preliminary studies suggest that compounds containing triazole rings may exhibit GSK-3β inhibitory activity, which is relevant for the treatment of Alzheimer's disease and other neurological disorders. This inhibition could lead to neuroprotective effects and improved cognitive function.

Hepatoprotective Effects

Research has indicated that derivatives similar to this compound possess hepatoprotective properties. They have been shown to reduce markers of liver inflammation and fibrosis in animal models, suggesting potential therapeutic applications for liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Case Studies

Several studies have documented the biological activities of compounds structurally similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one:

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives containing similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells . The findings suggest that structural modifications can enhance therapeutic efficacy.

Case Study 2: Hepatoprotective Effects

In a preclinical study involving mice fed a high-fat diet, treatment with compounds derived from this class showed reduced liver triglyceride levels and improved markers for liver inflammation . This supports the potential use of these compounds in managing metabolic liver diseases.

Comparison with Similar Compounds

    1-(2H-1,2,3-triazol-2-yl)-3,3-diphenylpropan-1-one: Lacks the pyrrolidine ring, which may affect its binding properties.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylpropan-1-one: Has a different substitution pattern on the propanone moiety.

Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is unique due to the combination of the triazole and pyrrolidine rings with the diphenylpropanone moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound characterized by the presence of a triazole ring and a pyrrolidine moiety. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data.

Structural Overview

The molecular structure of this compound can be summarized as follows:

Feature Description
Molecular Formula C₁₅H₁₈N₄O
Molecular Weight 286.33 g/mol
CAS Number 2034409-40-8

The compound consists of three main structural components:

  • Triazole Ring : Known for its role in various biological processes.
  • Pyrrolidine Moiety : Provides structural rigidity and potential interactions with biological targets.
  • Diphenyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : Achieved through Huisgen cycloaddition reactions.
  • Pyrrolidine Ring Formation : Synthesized via cyclization reactions.
  • Coupling Reactions : Involves coupling the triazole and pyrrolidine with the diphenyl group through substitution reactions.

Anticancer Properties

Research indicates that compounds featuring similar structural motifs exhibit significant anticancer activity. For instance, derivatives based on diphenylpropanone scaffolds have shown potent growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .

A study evaluating related compounds demonstrated that they could effectively inhibit tumor cell migration and exhibit selective toxicity towards cancer cells without affecting non-cancerous cells . The IC50 values for some derivatives were reported in the range of 1.25–3.98 µM, which are comparable to established chemotherapeutic agents like 5-fluorouracil.

The proposed mechanism of action for this compound involves modulation of enzyme activity or receptor binding. Compounds with triazole and pyrrolidine rings can interact with various biological targets, leading to altered signaling pathways that promote apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of structurally similar compounds:

  • Case Study on Diphenylketone Derivatives :
    • Researchers synthesized a series of diphenylketone derivatives and evaluated their cytotoxicity against MCF-7 cells.
    • Results indicated high cytotoxic activity with some compounds outperforming traditional chemotherapeutics like Tamoxifen .
  • Triazole-Based Compounds :
    • A study focused on triazole derivatives found that they exhibited significant antimicrobial and anticancer properties due to their ability to inhibit specific enzymes involved in cell proliferation .

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-14-11-19(16-24)25-22-12-13-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12-13,19-20H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGMFQQFOMOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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